
4-氯-2,6-二氟苯硼酸
描述
4-Chloro-2,6-difluorophenylboronic acid, commonly known as 4-Chloro-2,6-difluorobenzeneboronic acid (4-Cl-2,6-DFBPBA), is an important organoboronic acid compound used in various scientific and industrial applications. It is a versatile compound that can be used as a catalyst, reagent, or precursor for a variety of reactions. It is an important building block for the synthesis of various compounds and is widely used in organic synthesis, analytical chemistry, and drug discovery. 4-Cl-2,6-DFBPBA is a highly reactive, non-toxic compound with a high degree of solubility in organic solvents, making it an ideal choice for laboratory experiments.
科学研究应用
结构和光谱分析
4-氯-2,6-二氟苯硼酸已被研究其结构和光谱特性。Kurt(2009)使用傅立叶变换拉曼和红外光谱,结合Hartree–Fock和密度泛函谐波计算,分析了4-氯苯硼酸的振动光谱。这项研究有助于理解分子的稳定性及其与光的相互作用,这对材料科学和化学至关重要(Kurt,2009)。
合成和聚合
该分子已被用于合成新型聚合物。Banerjee等人(1999)报道了使用4-氯苯硼酸成功合成全氟烷基活化的双卤代单体。然后将这些单体转化为聚(芳基醚),表现出高热稳定性。这种聚合物由于其热稳定性和稳定性,在各种工业和技术领域具有潜在应用(Banerjee, Maier, & Burger, 1999)。
环境分析
在环境领域,研究重点是使用硼酸降解污染物。Goskonda、Catallo和Junk(2002)探讨了芳香族有机污染物的超声化学降解,包括类似于4-氯-2,6-二氟苯硼酸的化合物。这项工作对于开发减轻这类化合物的环境影响的方法至关重要(Goskonda, Catallo, & Junk, 2002)。
荧光猝灭机制
该分子还在荧光猝灭的背景下进行了研究。Geethanjali、Nagaraja和Melavanki(2015)研究了室温下硼酸衍生物的荧光猝灭。了解这种相互作用对于开发新的传感器和诊断工具至关重要(Geethanjali, Nagaraja, & Melavanki, 2015)。
化学合成和反应
在化学合成中,4-氯-2,6-二氟苯硼酸在复杂分子的创造中发挥作用。例如,Parry等人(2002)使用类似的硼酸进行钯催化的交叉偶联反应,得到新颖的杂环吡啶衍生物。这类反应在合成各种有机化合物,包括药物和农药中至关重要(Parry, Wang, Batsanov, Bryce, & Tarbit, 2002)。
作用机制
Target of Action
The primary target of 4-Chloro-2,6-difluorophenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as 4-Chloro-2,6-difluorophenylboronic acid) transfers the organic group to the palladium catalyst . This is followed by the reductive elimination step, which forms the desired carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Chloro-2,6-difluorophenylboronic acid participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the construction of carbon-carbon bonds . The downstream effects include the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial for its effectiveness in the suzuki-miyaura coupling reaction .
Result of Action
The result of the action of 4-Chloro-2,6-difluorophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The action of 4-Chloro-2,6-difluorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a base and a suitable solvent . The reaction is also sensitive to moisture and oxygen, requiring an inert atmosphere for optimal results . The temperature and reaction time can also affect the yield and selectivity of the reaction .
生化分析
Biochemical Properties
4-Chloro-2,6-difluorophenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process essential for the coupling reaction . Additionally, 4-Chloro-2,6-difluorophenylboronic acid can interact with enzymes and proteins that contain active sites capable of binding boronic acids, potentially inhibiting their activity.
Cellular Effects
The effects of 4-Chloro-2,6-difluorophenylboronic acid on cells and cellular processes are not extensively documented4-Chloro-2,6-difluorophenylboronic acid may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering their activity and, consequently, the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 4-Chloro-2,6-difluorophenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, 4-Chloro-2,6-difluorophenylboronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2,6-difluorophenylboronic acid may change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to 4-Chloro-2,6-difluorophenylboronic acid in in vitro or in vivo studies could lead to cumulative effects on cellular function, potentially altering cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,6-difluorophenylboronic acid in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, 4-Chloro-2,6-difluorophenylboronic acid could induce toxic or adverse effects, such as enzyme inhibition, disruption of metabolic pathways, and potential organ damage . Threshold effects should be carefully monitored to determine the safe and effective dosage range for experimental applications.
Metabolic Pathways
4-Chloro-2,6-difluorophenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic activity. These interactions can provide insights into the regulation of metabolic pathways and the potential therapeutic applications of boronic acid derivatives .
Transport and Distribution
Within cells and tissues, 4-Chloro-2,6-difluorophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biochemical activity and potential therapeutic effects. Understanding the transport mechanisms of 4-Chloro-2,6-difluorophenylboronic acid is crucial for optimizing its use in biochemical research and drug development .
Subcellular Localization
The subcellular localization of 4-Chloro-2,6-difluorophenylboronic acid can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
(4-chloro-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOWOCFSNXZHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402534 | |
| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925911-61-1 | |
| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


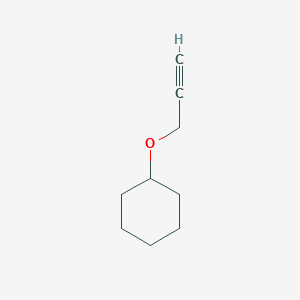
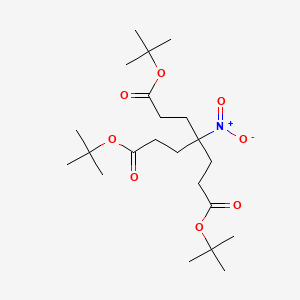
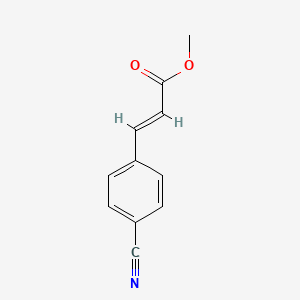
![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)
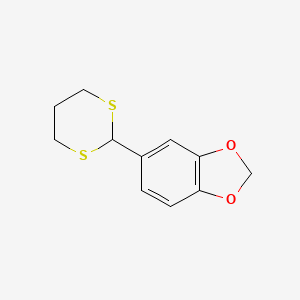
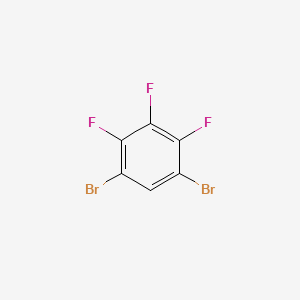
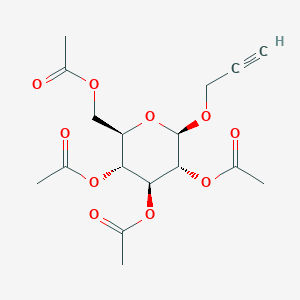
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
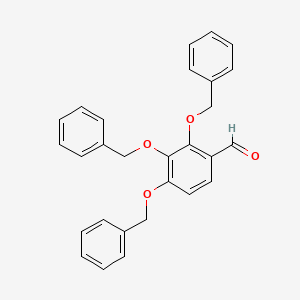

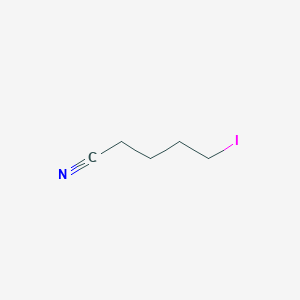
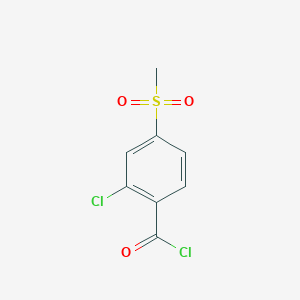
![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
